5-Acetyl-2,2-difluoro-1,3-benzodioxole
Overview
Description
The compound 5-Acetyl-2,2-difluoro-1,3-benzodioxole is a derivative of 1,3-benzodioxole, which is a chemical structure that forms the backbone of various pharmacologically active molecules and synthetic intermediates. Although the provided papers do not directly discuss 5-Acetyl-2,2-difluoro-1,3-benzodioxole, they offer insights into related compounds and their properties, which can be useful in understanding the chemistry of similar molecules.
Synthesis Analysis
The synthesis of related compounds often involves the acetylation of aromatic structures, as seen in the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, which includes acetylation steps . Similarly, the oxidation of 2,2-disubstituted 1,3-benzodioxoles with lead tetraacetate to yield acetoxy derivatives suggests a potential pathway for introducing acetyl groups onto a benzodioxole framework . These methods could potentially be adapted for the synthesis of 5-Acetyl-2,2-difluoro-1,3-benzodioxole.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using computational methods, such as Gaussian09 software, which provides optimized molecular structures and vibrational frequencies . The HOMO and LUMO analysis, as well as NBO analysis, are used to determine charge transfer and stability within the molecule . These techniques could be applied to 5-Acetyl-2,2-difluoro-1,3-benzodioxole to gain insights into its electronic structure and reactivity.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from studies such as the ipso-substitution reactions of acyl groups in 3-acyl-substituted compounds . This suggests that the acetyl group in 5-Acetyl-2,2-difluoro-1,3-benzodioxole may also be prone to substitution under electrophilic conditions. The oxidation of benzodioxoles to form o-quinones indicates that the benzodioxole moiety can undergo significant transformations, which may be relevant to the chemical behavior of 5-Acetyl-2,2-difluoro-1,3-benzodioxole.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including FT-IR, NMR, and mass spectrometry . These methods provide information on the molecular identity, structure, and individuality of the compounds. The first hyperpolarizability of similar compounds suggests potential for nonlinear optical (NLO) applications . The physical and chemical properties of 5-Acetyl-2,2-difluoro-1,3-benzodioxole could be similarly analyzed to determine its suitability for various applications.
Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Derivatives : The compound 2,2-difluorobenzodioxole, closely related to 5-Acetyl-2,2-difluoro-1,3-benzodioxole, has been utilized in medicinal chemistry research for the synthesis of metabolically stable derivatives, like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, showcasing its potential in creating novel compounds (Catalani, Paio, & Perugini, 2010).
Atropisomeric Bisphosphines Synthesis : From 2,2-difluoro-1,3-benzodioxole, new atropisomeric bisphosphines have been prepared. These bisphosphines exhibit promising features as ligands for enantioselective catalysts (Leroux, Gorecka, & Schlosser, 2004).
Organometallic Methodology : The conversion of 2,2-difluoro-1,3-benzodioxole into various derivatives highlights its use in organometallic methodology, demonstrating the compound’s versatility in synthesizing a range of different chemical entities (Schlosser, Gorecka, & Castagnetti, 2003).
Biological and Pharmacological Applications
Anticancer and Antibacterial Agents : Derivatives of 1,3-benzodioxole, structurally related to 5-Acetyl-2,2-difluoro-1,3-benzodioxole, have been studied for their anticancer, antibacterial, and DNA binding potential. This illustrates the potential of benzodioxole derivatives in therapeutic applications (Gupta et al., 2016).
Antitumor Activity : 1,3-benzodioxole derivatives have shown promising results in in vitro antitumor activity against human tumor cell lines, indicating the potential of these compounds in cancer treatment (Micale, Zappalà, & Grasso, 2002).
Antimicrobial and Antioxidant Properties : Benzodioxol derivatives exhibit significant antibacterial and antioxidant activities, underscoring their potential as valuable materials in the pharmaceutical industry (Khalil, Jaradat, Hawash, & Issa, 2021).
Other Applications
Chromatographic Analysis : Benzodioxole compounds, similar to 5-Acetyl-2,2-difluoro-1,3-benzodioxole, have been analyzed using chromatographic methods, indicating the compound's importance in analytical chemistry (Srivastava, Verma, Gupta, & Kumar, 1999).
Insecticidal Activity : Novel derivatives of 2,2-difluoro-1,3-benzodioxol-5-acetamide, structurally related to 5-Acetyl-2,2-difluoro-1,3-benzodioxole, have shown good insecticidal activities against various pests, illustrating its potential in agricultural applications (Liu et al., 2019).
Safety And Hazards
5-Acetyl-2,2-difluoro-1,3-benzodioxole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (respiratory system) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHPIIBSWJDRLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650419 | |
Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2,2-difluoro-1,3-benzodioxole | |
CAS RN |
136593-45-8 | |
Record name | 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Acetyl-2,2-difluoro-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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